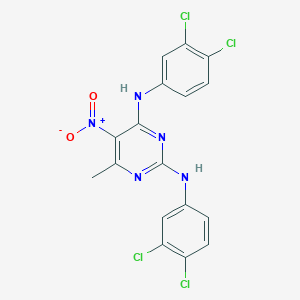![molecular formula C17H18Cl2N2O4S B5140026 N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5140026.png)
N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide, also known as torasemide, is a loop diuretic drug that is used to treat hypertension and edema. It is a potent diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the kidneys.
Wirkmechanismus
Torasemide works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidneys. This leads to an increase in the excretion of water and electrolytes, resulting in diuresis and a decrease in blood pressure. Torasemide also has vasodilatory effects, which further contribute to its antihypertensive properties.
Biochemical and Physiological Effects
Torasemide has been shown to have a number of biochemical and physiological effects. It increases the excretion of sodium, chloride, and water, leading to a decrease in blood volume and blood pressure. It also increases the excretion of potassium, which can lead to hypokalemia if not monitored closely. Torasemide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide in lab experiments is its potency as a diuretic. This allows researchers to quickly and effectively manipulate water and electrolyte balance in animal models. However, this compound can also have unintended effects on other physiological systems, such as potassium and acid-base balance, which must be carefully monitored. In addition, this compound can be expensive and difficult to obtain in large quantities, which may limit its use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide. One area of interest is its potential use in the treatment of heart failure and chronic kidney disease. Another area of interest is its anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases. Further research is also needed to better understand the potential side effects of this compound, particularly with regard to electrolyte and acid-base balance. Finally, new synthesis methods for this compound may be developed to improve its availability and reduce its cost.
Synthesemethoden
Torasemide is synthesized from 4-(2,4-dichlorophenoxy)butyric acid and 5-aminosulfonyl-2-methylphenol. The reaction involves the condensation of the two compounds in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide in its pure form.
Wissenschaftliche Forschungsanwendungen
Torasemide has been extensively studied for its therapeutic effects on hypertension and edema. It has also been investigated for its potential use in the treatment of heart failure, chronic kidney disease, and liver cirrhosis. In addition, N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2-methyl-5-sulfamoylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-11-4-6-13(26(20,23)24)10-15(11)21-17(22)3-2-8-25-16-7-5-12(18)9-14(16)19/h4-7,9-10H,2-3,8H2,1H3,(H,21,22)(H2,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYDGZBQCCHMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B5139955.png)
![N-{4-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B5139958.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B5139969.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139977.png)

![2-fluoro-N-{2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5140006.png)
![N-[1-(3-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5140012.png)
![1-[4-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5140017.png)



![ethyl 1-[4-(acetylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5140060.png)
![N'-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-N,N-dimethylurea](/img/structure/B5140064.png)